1-Nitro-2-naphthaldehyde

Overview

Description

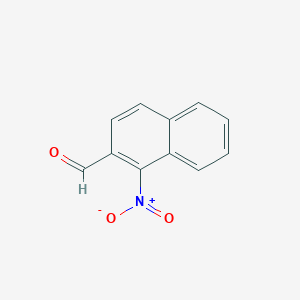

1-Nitro-2-naphthaldehyde (CAS 101327-84-8) is a nitro-substituted naphthalene derivative with a nitro group at position 1 and an aldehyde group at position 2. Its molecular formula is C₁₁H₇NO₃, and it has a molecular weight of 201.18 g/mol . The compound appears as a yellow to brown crystalline powder with a melting point of 109–110°C . It is primarily utilized in organic synthesis, including the preparation of unsymmetrical Schiff bases with antimicrobial activity and precursors for photoresponsive materials in optical storage devices due to its unique photorearrangement under UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclization to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems.

Industrial Production Methods: Industrial production of this compound typically involves the nitration of naphthalene followed by selective oxidation and purification processes. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Formation of nitroso acids.

Reduction: Formation of amino-naphthaldehyde.

Substitution: Formation of various substituted naphthaldehyde derivatives.

Scientific Research Applications

Chemical Synthesis

1-Nitro-2-naphthaldehyde serves as a fundamental building block in the synthesis of complex organic molecules and heterocyclic compounds. This compound is particularly useful in:

- Synthesis of Schiff Bases : It reacts with substituted 2-aminophenols to form unsymmetrical Schiff bases. These intermediates can be further modified to produce compounds with potential antimicrobial properties.

- Formation of Thiosemicarbazones : It is utilized in the multi-step synthesis of thiosemicarbazone ligands, which have shown antiproliferative activity against various human tumor cell lines.

Biological Applications

In biological research, this compound has been employed for:

- Enzyme Mechanism Studies : It acts as a fluorescent probe to investigate enzyme mechanisms, providing insights into biochemical pathways and reactions.

- Fluorescent Imaging : The compound can be reduced enzymatically to enhance fluorescence, making it useful for imaging hypoxic tumors in living cells and animal models. This application highlights its potential in cancer diagnostics and research .

Medicinal Chemistry

The compound is being investigated for its role in drug development:

- Precursor for Pharmacologically Active Compounds : Its derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities .

- Antitumor Activity : Research indicates that compounds derived from this compound exhibit promising antitumor properties, particularly when used in palladium(II) bis-chelate complexes.

Environmental Analysis

In environmental chemistry, this compound is recognized for its utility in:

- Analyzing Water Samples : It acts as a derivatizing agent for detecting trace levels of alkylhydrazines in water samples. The aldehyde group reacts with hydrazines to form stable derivatives that can be quantified using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enhancing detection sensitivity significantly.

Industrial Applications

The compound finds applications in various industrial processes:

- Dyes and Pigments Production : Its chemical properties allow it to be utilized in creating dyes and pigments, contributing to the manufacturing of colored materials .

- Optical Storage Devices : The unique optical properties of this compound make it suitable for use in optical storage technologies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-nitro-2-naphthaldehyde involves its ability to undergo photorearrangement to form nitroso acids upon irradiation with ultraviolet light . This property is exploited in optical storage devices and other material science applications. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Nitro-2-naphthaldehyde with nitro-substituted naphthalene derivatives and related aldehydes.

Structural and Physical Properties

Key Observations :

- The aldehyde group in this compound enables reactivity in condensation reactions (e.g., Schiff base formation), distinguishing it from non-aldehyde nitro-naphthalenes like 1-Nitronaphthalene .

This compound

- Antimicrobial Agents: Reacts with aminophenols to form unsymmetrical Schiff bases (e.g., L3a-L3c), which exhibit activity against pathogens like Escherichia coli and Candida albicans .

- Optical Storage : Undergoes UV-induced photorearrangement to nitroso acids, a mechanism exploited in photoresponsive materials .

1-Nitronaphthalene

- Pharmaceutical Intermediates : Used in synthesizing nitro-PAH derivatives for drug discovery .

- Explosives and Agrochemicals : Serves as a precursor due to nitro group stability .

2-Methyl-1-nitronaphthalene

- Research Applications: Limited data exist, but methyl substitution may improve solubility in organic solvents compared to aldehyde derivatives .

Biological Activity

1-Nitro-2-naphthaldehyde (C11H7NO3) is an organic compound derived from naphthalene, notable for its nitro and aldehyde functional groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring with a nitro group at the 1-position and an aldehyde group at the 2-position. The presence of these functional groups imparts unique reactivity, making it a valuable compound in organic synthesis.

Photochemical Transformations

This compound undergoes photochemical transformations upon exposure to UV light, converting into the corresponding nitroso acid. This transformation is significant as it suggests potential applications in photochemical reactions and materials science.

Enzyme Interaction

The compound serves as a substrate in various biochemical pathways. Its aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of complex heterocyclic structures. These reactions are essential for synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in developing new antimicrobial agents. The compound acts as a precursor for synthesizing unsymmetrical Schiff bases, which have shown promising antibacterial and antifungal properties against various pathogens.

Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Schiff Base A | E. coli | 50 µg/mL |

| Schiff Base B | S. aureus | 30 µg/mL |

| Schiff Base C | C. albicans | 40 µg/mL |

Antitumor Potential

Research indicates that derivatives of this compound may exhibit antitumor activity. Studies have shown that certain palladium(II) complexes formed with this compound demonstrate significant antiproliferative effects on cancer cell lines, with IC50 values ranging from 0.01 to 9.87 µM . Such findings suggest that modifications to the nitro and aldehyde groups can enhance biological efficacy.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of palladium complexes derived from this compound, researchers reported significant inhibition of cell growth in colon cancer cell lines (HCT116). The results indicated that the complexes inhibited DNA biosynthesis by targeting ribonucleotide diphosphate reductase, a key enzyme in nucleotide metabolism .

Environmental Applications

This compound has also been utilized as a derivatizing agent for analyzing environmental pollutants, particularly alkylhydrazines in water samples. Its reactivity allows for the formation of stable derivatives that can be detected using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enhancing sensitivity and specificity in environmental monitoring.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis methods for 1-Nitro-2-naphthaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nitration of 2-naphthaldehyde using nitric acid in a sulfuric acid medium. Recrystallization from ethanol or petrolether yields high-purity crystals. Monitoring reaction temperature (≤5°C) minimizes byproducts like dinitro derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) further enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies nitro (C-NO₂) and aldehyde (C=O) functional groups (peaks at ~1520 cm⁻¹ and ~1700 cm⁻¹, respectively).

- NMR : ¹H NMR (CDCl₃) shows aromatic proton splitting patterns (δ 8.5–9.0 ppm for nitro-adjacent protons) and aldehyde proton resonance (δ ~10.2 ppm).

- GC-MS : Confirms molecular ion ([M⁺] at m/z 201) and fragmentation patterns .

Q. How can researchers assess the environmental persistence of this compound?

- Methodological Answer : Conduct soil/water biodegradation studies under aerobic/anaerobic conditions, monitoring degradation products via HPLC or LC-MS. Compare half-lives with EPA guidelines (e.g., OECD 307 for soil persistence). Environmental fate modeling (EPI Suite) predicts partitioning coefficients (log Kow) and bioaccumulation potential .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity mechanisms be resolved?

- Methodological Answer : Address discrepancies by:

- In vitro assays : Compare cytotoxicity (MTT assay) across cell lines (e.g., HepG2 vs. A549) to identify tissue-specific effects.

- Omics integration : Use transcriptomics/proteomics to map pathways (e.g., oxidative stress, DNA damage) and validate via siRNA knockdown.

- Computational validation : Apply QSAR models to predict metabolite toxicity and cross-reference with experimental data .

Q. What computational strategies optimize reaction pathways for synthesizing this compound derivatives?

- Methodological Answer :

- DFT calculations : Use hybrid functionals (B3LYP/6-311+G(d,p)) to model transition states and activation energies for nitration.

- Solvent effects : Simulate solvation (PCM model) to predict regioselectivity in polar vs. nonpolar solvents.

- Machine learning : Train models on nitro-aromatic reaction datasets to predict optimal catalysts (e.g., zeolites) .

Q. How can this compound be functionalized for coordination chemistry applications?

- Methodological Answer :

- Ligand design : React the aldehyde group with hydrazines to form Schiff base ligands (e.g., 1-Nitro-2-naphthaldimine).

- Metal complexes : Characterize coordination modes (monodentate vs. bidentate) via X-ray crystallography and magnetic susceptibility measurements.

- Catalytic activity : Test complexes in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions .

Q. What advanced analytical methods resolve structural ambiguities in nitro-aromatic derivatives?

- Methodological Answer :

- XAS/XPS : Differentiate nitro vs. nitroso groups via nitrogen K-edge absorption spectra.

- In situ Raman : Monitor nitro-group vibrational modes during thermal decomposition.

- Multivariate analysis : Combine NMR and IR data with PCA to classify structural isomers .

Q. Methodological Best Practices

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

- Answer : Standardize protocols using:

- Reaction monitoring : In situ FT-IR or Raman to track nitro-group formation.

- Quality control : Implement HPLC purity thresholds (>98%) and document deviations.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Q. What strategies improve reproducibility in computational studies of nitro-aromatic compounds?

- Answer :

- Benchmarking : Validate DFT functionals against experimental crystal structures.

- Open data : Share input files (e.g., Gaussian .gjf) and workflow scripts (Python/ASE) in repositories like Zenodo.

- Error analysis : Report confidence intervals for calculated thermodynamic properties (ΔG, ΔH) .

Q. Data Analysis and Reporting

Q. How can researchers systematically review conflicting literature on environmental monitoring data?

- Answer : Conduct a PRISMA-guided meta-analysis:

- Search strategy : Use Boolean terms (e.g., "this compound AND (biomonitoring OR sediment)") across PubMed, TOXCENTER, and EPA databases.

- Bias assessment : Apply GRADE criteria to rank study quality.

- Data synthesis : Use forest plots to visualize concentration ranges across ecosystems .

Properties

IUPAC Name |

1-nitronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMHJNMEFIADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404435 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-84-8 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.